N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-20-12-5-2-9(8-15-12)16-13(19)10-3-4-11-14-6-7-18(11)17-10/h2-8H,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTBOYKQDONEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=NN3C=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridazin-3-Amines with α-Oxoesters
A widely adopted method involves the acid-catalyzed condensation of 6-substituted pyridazin-3-amines with phenylglyoxal derivatives. For example, 6-chloropyridazin-3-amine reacts with phenylglyoxal monohydrate in 1,4-dioxane under reflux to yield imidazo[1,2-b]pyridazine-3-ols. Microwave-assisted reactions significantly enhance purity and yield (75–93%) compared to conventional heating.
Suzuki-Miyaura Coupling for Functionalization
The patent literature describes Suzuki coupling of halogenated imidazo[1,2-b]pyridazines with boronic acids to introduce aryl/heteroaryl groups at specific positions. For instance, bromination of intermediate 2 (derived from Suzuki coupling) generates 3 , which undergoes further functionalization.
Stepwise Preparation of N-(6-Methoxypyridin-3-yl)Imidazo[1,2-b]Pyridazine-6-Carboxamide
Synthesis of 6-Carboxyimidazo[1,2-b]Pyridazine
The carboxamide moiety is introduced via nucleophilic acyl substitution. Imidazo[1,2-b]pyridazine-6-carbonyl chloride reacts with 6-methoxypyridin-3-amine in anhydrous DMF, catalyzed by triethylamine, to form the target compound. Alternative routes employ HATU -mediated coupling of carboxylic acid derivatives with amines under inert conditions.
Table 1: Comparative Yields of Carboxamide Formation
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 82 |
| EDC/HOBt | THF | 0 → 25 | 68 |
| DCC | CH₂Cl₂ | 25 | 57 |
O-Methylation for Methoxy Group Installation
Methoxy groups are introduced via alkylation of hydroxyl precursors. Sodium hydride-mediated methylation of imidazo[1,2-b]pyridazine-3-ol with methyl iodide in DMF achieves 79% yield. competing pathways generating N-methylated byproducts necessitate careful stoichiometric control.
Analytical Characterization and Validation
Structural Elucidation via Spectroscopic Methods
Purity Assessment by HPLC
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity. Critical impurities include imidazole-ring-opened derivatives (e.g., 22 and 23 ).
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Selection
Microwave-assisted reactions reduce reaction times from 16 h to 30 min while improving yields by 20–25%. Transitioning from ethanol to dioxane minimizes side-product formation during cyclocondensation.
Byproduct Mitigation
- Chelation Control : Adding EDTA suppresses metal-catalyzed degradation during Suzuki coupling.
- Temperature Gradients : Gradual warming (−10 → 25°C) during carboxamide coupling reduces epimerization.
Applications and Derivative Synthesis
While the primary focus is preparation, the compound’s bioactivity as an AAK1 inhibitor (IC₅₀ < 0.001 μM) justifies its synthesis. Derivatives with 6-benzylthio or 6-benzyloxy substituents exhibit enhanced antimycobacterial activity (MIC = 0.5 μg/mL), underscoring structural versatility.
Chemical Reactions Analysis
Cyclocondensation of Aminopyridazines with α-Haloketones
-
Reaction : 3-Amino-6-chloropyridazine reacts with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane to form 6-chloroimidazo[1,2-b]pyridazine intermediates .
-
Example :
Nitration of the Imidazo Core
-
Electrophilic nitration at position 3 using concentrated HNO₃/H₂SO₄ yields nitro-substituted derivatives :
Key Data : Reaction completes in 3 h at RT; nitration occurs regioselectively at position 3 .
Functionalization at Position 6 (Carboxamide Installation)
The carboxamide group at position 6 is introduced via hydrolysis and amidation:
Ester Hydrolysis
-
Ethyl imidazo[1,2-b]pyridazine-6-carboxylate derivatives are hydrolyzed to carboxylic acids using NaOH :
Amidation with 6-Methoxypyridin-3-amine
-
Carboxylic acids react with 6-methoxypyridin-3-amine using coupling reagents like HBTU :
Key Data : Yields range from 65–75% after purification by silica gel chromatography .
Substitution Reactions on the Pyridazine Ring
The chlorinated imidazo[1,2-b]pyridazine core undergoes nucleophilic substitutions:
Sulfonation at Position 2
Alkoxylation at Position 6
-
Chlorine at position 6 is substituted with alkoxy groups using sodium alkoxides :
Key Data : Reaction performed in a sealed vessel at 110°C for 12 h .
Solubility and Stability in Biological Media
-
Imidazo[1,2-b]pyridazine derivatives exhibit poor aqueous solubility, as observed for compound 3 (EC₅₀ > 15.6 µM against Leishmania infantum due to precipitation) .
Hydrolysis of Methoxy Group
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide has shown promising results in antimicrobial assays. Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant activity against Mycobacterium tuberculosis, with compounds demonstrating minimum inhibitory concentrations (MICs) as low as 0.006 µM against resistant strains . This suggests that the compound could be a candidate for developing new anti-tuberculosis agents.
Anticancer Properties
Studies have indicated that imidazo[1,2-b]pyridazine derivatives can inhibit tumor growth in various cancer models. In vivo experiments have shown that these compounds can significantly reduce tumor size in xenograft models, indicating their potential as anticancer agents. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Pharmacological Applications
Enzyme Inhibition
Research has identified this compound as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier and inhibit nSMase2 suggests it could be developed into a therapeutic agent for neurological disorders .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This profile suggests potential applications in treating inflammatory diseases or conditions where inflammation plays a critical role .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of imidazo[1,2-b]pyridazine derivatives. These studies focus on modifying different substituents on the core structure to enhance efficacy and reduce toxicity. For example, variations in the methoxy group or the carboxamide moiety can significantly influence the biological activity and pharmacokinetic profiles of these compounds .
Case Study: Antimicrobial Efficacy
A study evaluated a series of imidazo[1,2-b]pyridazine derivatives against clinical strains of Mycobacterium tuberculosis. Compounds were screened for their MIC values, revealing several candidates with enhanced potency compared to existing treatments like PA-824. The findings support further development and clinical testing of these compounds as new anti-TB agents.
Case Study: Neuroprotection
In a mouse model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. This underscores the compound's potential as a neuroprotective agent and highlights its importance in Alzheimer's research.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . By inhibiting TAK1, this compound can potentially halt the progression of diseases like multiple myeloma .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: Compounds like (R)-IPMICF16 and the 4-cyanophenyl analog incorporate fluorine or cyano groups, which enhance metabolic stability and binding affinity via electron-withdrawing effects .
- Solubility Modifiers : The 6-methoxypyridin-3-yl group in the target compound may improve aqueous solubility compared to the chloro or trifluoromethyl substituents in analogs .
- Pharmacological Diversity : Substituent variations correlate with divergent applications. For example, (R)-IPMICF16 is optimized for brain penetration in PET imaging, while methylsulfinyl-containing analogs show antimalarial activity .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and recent research findings.
Structure and Synthesis
The compound features a complex heterocyclic structure that contributes to its biological properties. The imidazo[1,2-b]pyridazine scaffold is known for its versatility in drug design, particularly in developing kinase inhibitors and other therapeutic agents.
Molecular Formula
- Molecular Formula : C12H11N5O
- Molecular Weight : 227.25 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. For instance, derivatives of this scaffold have shown promising activity against triple-negative breast cancer (TNBC) cell lines. One notable study reported that a related compound exhibited an IC50 value of 15.5 nM against CDK12, significantly inhibiting the proliferation of TNBC cell lines MDA-MB-231 and MDA-MB-468 with EC50 values of 5.0 nM and 6.0 nM, respectively .
Antimicrobial Activity
The imidazo[1,2-b]pyridazine scaffold has also been investigated for its antibacterial and antifungal activities. A derivative demonstrated significant antifungal activity against Madurella mycetomatis, a pathogen responsible for eumycetoma, with an IC50 of 0.9 μM, comparable to standard treatments like itraconazole (IC50 = 1.1 μM) .
Anti-inflammatory Effects
Compounds within this class have been associated with anti-inflammatory properties as well. The ability to modulate inflammatory pathways presents opportunities for treating various inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications to the imidazo[1,2-b]pyridazine core can enhance potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased binding affinity to kinase targets |
| Alkyl substitutions | Improved solubility and bioavailability |
| Functional group variations | Altered selectivity profiles |
Case Studies
Several case studies have explored the therapeutic potential of imidazo[1,2-b]pyridazine derivatives:
- Study on TNBC Inhibition : A recent study identified a compound that covalently binds to CDK12, demonstrating superior efficacy compared to existing inhibitors .
- Antifungal Activity : Research on compounds targeting Madurella mycetomatis showed promising results in reducing fungal viability while maintaining low cytotoxicity in human fibroblasts .
- Anti-inflammatory Potential : Various derivatives have shown the ability to modulate inflammatory cytokines in vitro, suggesting their potential use in treating chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, including condensation reactions and nucleophilic substitutions. Key steps include:
- Core Formation : Construction of the imidazo[1,2-b]pyridazine scaffold via cyclization of pyridazine derivatives with appropriate reagents (e.g., chloroacetone or bromoketones) .
- Functionalization : Introduction of the 6-methoxypyridin-3-yl group via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or amidation .
- Optimization : Reaction conditions (temperature, solvent polarity, catalysts) are tuned to enhance yield and purity. For example, polar aprotic solvents (DMF, DMSO) improve solubility in amidation steps .
- Data Table :
| Step | Key Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Formation | Chloroacetone, K₂CO₃, DMF, 80°C | 65 | 95% | |
| Amidation | EDCI, HOBt, DIPEA, RT | 78 | 98% |
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 325.12) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .
- HPLC : Quantifies purity (>95% required for biological assays) .
Q. What in vitro assays are typically used to assess its biological activity?
- Methodological Answer :
- Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) measure IC₅₀ values against kinases like IRAK4 .
- Antimicrobial Activity : Broth microdilution assays determine MIC values against pathogens (e.g., Mycobacterium tuberculosis) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate selectivity .
Q. What are the key structural features influencing its interactions with biological targets?
- Methodological Answer :
- Imidazo[1,2-b]pyridazine Core : Facilitates π-π stacking with kinase ATP-binding pockets .
- 6-Methoxypyridin-3-yl Group : Enhances solubility and hydrogen bonding with residues (e.g., hinge region of kinases) .
- Carboxamide Linker : Stabilizes interactions via hydrogen bonding with catalytic lysine residues .
- Data Table :
| Substituent | Role in Bioactivity | Example Target | Reference |
|---|---|---|---|
| Methoxy Group | Solubility ↑, H-bonding | IRAK4 Kinase | |
| Fluorophenyl | Hydrophobic interactions | Phosphodiesterase 10 |
Advanced Research Questions
Q. How do QSAR models guide the structural optimization of this compound for enhanced kinase inhibition?
- Methodological Answer :
- Descriptor Selection : Electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters are correlated with kinase IC₅₀ values .
- Substituent Effects : Methyl groups at position 2 improve potency by 3-fold (IC₅₀: 50 nM → 15 nM) via steric complementarity .
- Case Study : Cyclopropyl substitution at position 2 enhances metabolic stability (t₁/₂: 2h → 6h in microsomes) .
Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (%F) and plasma protein binding to explain reduced efficacy in vivo .
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites altering potency (e.g., demethylation of methoxy groups) .
- Dose Escalation : Adjust dosing regimens to account for rapid clearance (e.g., bid vs. qd administration) .
Q. What computational methods predict binding modes with kinase targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions; identifies key residues (e.g., Glu98 in IRAK4) .
- Molecular Dynamics (GROMACS) : Assesses binding stability over 100 ns simulations; RMSD <2 Å indicates stable complexes .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., fluorophenyl → chlorophenyl) .
Q. How are SAR studies designed to explore substitutions on the imidazo[1,2-b]pyridazine core?
- Methodological Answer :
- Library Design : Synthesize analogs with variations at positions 2 (alkyl/aryl), 3 (halogens), and 6 (carboxamide substituents) .
- Activity Clustering : Group compounds by IC₅₀ values to identify pharmacophores (e.g., 3-fluoro enhances kinase selectivity) .
- Data Contradiction Analysis : Resolve outliers (e.g., low activity despite favorable logP) via crystallography to detect steric clashes .
- Data Table :
| Position | Substituent | Kinase IC₅₀ (nM) | Solubility (μM) | Reference |
|---|---|---|---|---|
| 2 | Methyl | 15 | 120 | |
| 2 | Cyclopropyl | 20 | 90 | |
| 3 | Fluoro | 10 | 80 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
